Dihydroethidium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

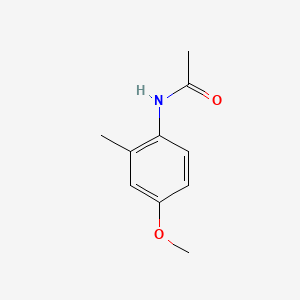

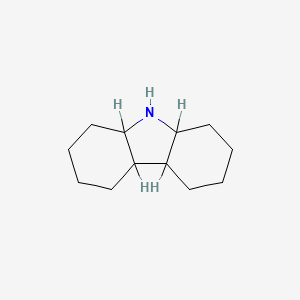

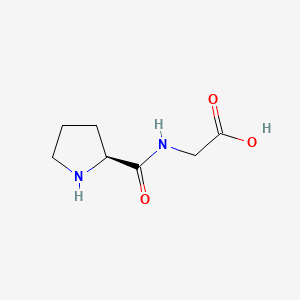

Dihydroethidium, also known as Hydroethidine, is a chemically reduced form of the commonly used DNA dye ethidium bromide . It is a cell-permeable, chemically reduced ethidium derivative that can be used as a fluorogenic probe for the detection of reactive oxygen species (ROS) .

Synthesis Analysis

Dihydroethidium can be prepared by sodium borohydride reduction of ethidium bromide . It is used in assays to measure ROS directly in live cells .Molecular Structure Analysis

Dihydroethidium displays blue fluorescence in the cytosol until oxidized, where it intercalates within a cell’s DNA, staining its nucleus a bright fluorescent red .Chemical Reactions Analysis

Dihydroethidium has been shown to be oxidized by superoxide to form 2-hydroxyethidium (2-OH-E +) or by non-specific oxidation by other sources of reactive oxygen species (ROS) to form ethidium (E +) .Physical And Chemical Properties Analysis

Dihydroethidium has a molecular weight of 315.41 g/mol and a chemical formula of C21H21N3 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen

1. Fluorescent Probing and Cellular Superoxide Detection

Dihydroethidium (DHE) is a prominent fluorogenic probe for detecting intracellular superoxide radical anion. The interaction between superoxide and DHE produces a highly specific red fluorescent product, 2-hydroxyethidium (2-OH-E(+)), alongside another red fluorescent product, ethidium. However, it's crucial to note that the specific assessment of the superoxide-induced product, 2-OH-E(+), within cells is nearly impossible using fluorescence-based microscopic assays. To fully comprehend the origin of red fluorescence, it's essential to measure intracellular DHE and other oxidation products, in addition to 2-OH-E(+), preferably by High-Performance Liquid Chromatography (HPLC) (Zielonka & Kalyanaraman, 2010).

2. Assessment of Superoxide Production and NADPH Oxidase Activity

Dihydroethidium is a sensitive probe for superoxide (O2(-)), yielding at least two fluorescent products upon oxidation, 2-hydroxyethidium (EOH) and ethidium. The quantification of DHE oxidation products via HPLC allows for a more accurate assessment of O2(-) production or NADPH oxidase activity in various vascular experimental studies. Factors such as cell density and ambient light, among others, influence the amount of ethidium product and EOH/ethidium ratios, underlining the importance of careful experimental setup and interpretation of results (Fernandes et al., 2007).

3. Neuroprotection in Stroke Models

In research exploring neuroprotective agents, dihydroethidium has been utilized in a transient focal ischemia model with mice to investigate its neuroprotective properties. Treatment with dihydroethidium in various doses was found to reduce infarct volume, indicating its potential in reducing superoxide levels and offering neuroprotection post-stroke (Yu et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Dihydroethidium is widely used for detecting intracellular superoxide . It has been used in various research studies, including those involving NK cells, neutrophils, endothelial cells, HL60 cells, and macrophages . It is also used as an important dye for identifying cell proliferation and hypoxia in tumors .

Eigenschaften

CAS-Nummer |

38483-26-0 |

|---|---|

Produktname |

Dihydroethidium |

Molekularformel |

C21H21N3 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

5-ethyl-6-phenyl-5,6-dihydrobenzo[h]isoquinoline-4,8-diamine |

InChI |

InChI=1S/C21H21N3/c1-2-15-20(13-6-4-3-5-7-13)17-10-14(22)8-9-16(17)18-11-24-12-19(23)21(15)18/h3-12,15,20H,2,22-23H2,1H3 |

InChI-Schlüssel |

ZDWPSSBKIMIPMY-UHFFFAOYSA-N |

SMILES |

CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |

Kanonische SMILES |

CCC1C(C2=C(C=CC(=C2)N)C3=CN=CC(=C13)N)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)